2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
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Overview
Description
2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. Its unique structure, which includes both pyrrole and pyrimidine rings, makes it a versatile scaffold for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrolopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides, acids, and bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyrimidines.
Scientific Research Applications
2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways involved in inflammation and immune response . By inhibiting JAK1, the compound can modulate these pathways and exert anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine: A derivative of adenine with a similar pyrrolopyrimidine structure.
Tofacitinib: A JAK inhibitor with a related pyrrolopyrimidine core.
Uniqueness
2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is unique due to its specific substitution pattern and its high selectivity for JAK1. This selectivity makes it a promising candidate for the development of targeted therapies with fewer side effects compared to less selective inhibitors.
Properties
IUPAC Name |
2-amino-5-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-3-2-9-5-4(3)6(12)11-7(8)10-5/h2H,1H3,(H4,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVRAXSWHNOEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=O)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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